molecular formula C7H4F3N3 B3226550 7-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1256793-74-4

7-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

Cat. No. B3226550
CAS RN: 1256793-74-4
M. Wt: 187.12 g/mol
InChI Key: FXGYCCBUSFVGSN-UHFFFAOYSA-N
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Description

“7-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Molecular Structure Analysis

The molecular structure of “7-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, including 7-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, are key structural motifs in active agrochemical ingredients . They are primarily used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .

Pharmaceutical Applications

Several derivatives of 7-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine are used in the pharmaceutical industry . Five pharmaceutical products containing this moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the 7-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine moiety have been granted market approval .

Antimicrobial Applications

Pyrrolo[3,4-c]pyridines, a class of compounds that includes 7-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, have been found to have antimicrobial properties .

Antidiabetic Applications

Pyrrolo[3,4-c]pyridines have also been found to have antidiabetic properties .

Antiviral Applications

These compounds have been found to have antiviral properties .

Antitumor Applications

Pyrrolo[3,4-c]pyridines have been found to have antitumor properties .

Synthesis of Metal-Organic Frameworks (MOFs)

7-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can be used in the synthesis of metal-organic frameworks (MOFs) .

Each of these applications leverages the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of 7-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine will be discovered in the future .

Future Directions

The future of TFMP derivatives, including “7-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine”, is promising. It is expected that many novel applications of TFMP will be discovered in the future . The major use of TFMP derivatives is currently in the protection of crops from pests, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

properties

IUPAC Name

7-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-3-11-1-4-2-12-13-6(4)5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGYCCBUSFVGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=C(C=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601237602
Record name 1H-Pyrazolo[4,3-c]pyridine, 7-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

CAS RN

1256793-74-4
Record name 1H-Pyrazolo[4,3-c]pyridine, 7-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256793-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridine, 7-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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